2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of 1-methyl-1,2,4-triazole with a suitable benzoic acid derivative. One common method involves the Ullmann-Goldberg coupling reaction, where 2-bromobenzoic acid is reacted with 1-methyl-1,2,4-triazole in the presence of a copper catalyst and a base . The reaction is carried out under reflux conditions in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, alcohols, aldehydes, and carboxylic acid derivatives. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antifungal, and antibacterial properties.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position on the benzoic acid moiety.
2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole derivative with a different triazole ring structure.
Uniqueness
2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 1-methyl group on the triazole ring can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTOARLDIVTLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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